![molecular formula C12H10N4O B1402671 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile CAS No. 1393845-77-6](/img/structure/B1402671.png)

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile

Übersicht

Beschreibung

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile is a chemical compound with the molecular formula C12H10N4O. It is a non-nucleoside structured compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 212.207 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 482.3±51.0 °C at 760 mmHg, and a flash point of 245.5±30.4 °C .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cellular Uptake

The compound Hoechst 33258, structurally related to 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This interaction is pivotal in cellular biology research for DNA staining, allowing for the analysis of nuclear DNA content values and plant chromosomes through fluorescence microscopy. Such compounds, including analogues of Hoechst 33258, are utilized in plant cell biology for chromosomal and nuclear staining, providing essential tools for cytogenetic studies and flow cytometry analysis Issar & Kakkar, 2013.

Optoelectronic Materials

Quinazoline and pyrimidine scaffolds, closely related to this compound, have seen significant interest in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown potential in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The research highlights the importance of such heterocyclic compounds in the creation of advanced materials for organic light-emitting diodes and potentially for dye-sensitized solar cells, showcasing the versatility of pyrimidine derivatives in material science Lipunova et al., 2018.

Catalytic Applications

The pyranopyrimidine core, closely related to the compound , is recognized for its broad synthetic applications and bioavailability in medicinal and pharmaceutical industries. Research focusing on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, such as organocatalysts and metal catalysts, has revealed a wide range of applicability. These advancements not only enhance the understanding of the synthetic pathways but also open up new avenues for the development of lead molecules in pharmaceutical research, underscoring the compound's significance in catalytic processes Parmar et al., 2023.

Environmental Bioremediation

Nitrile compounds, including structures similar to this compound, are known for their toxicity and environmental persistence. However, certain microbes have been identified with the capability to hydrolyze nitrile compounds using nitrile-hydrolysing enzymes. This enzymatic activity is of particular interest for environmental protection, as it can be utilized for the bioremediation of toxic compounds, offering a biological approach to mitigating environmental pollution Sulistinah & Riffiani, 2018.

Eigenschaften

IUPAC Name |

4-[[4-(hydroxymethyl)pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-7-9-1-3-10(4-2-9)15-12-14-6-5-11(8-17)16-12/h1-6,17H,8H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLDLIOGKMDLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

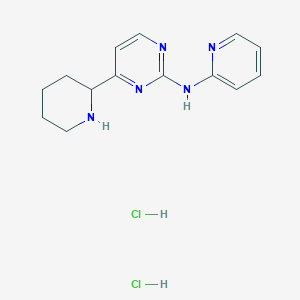

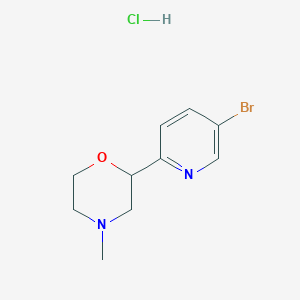

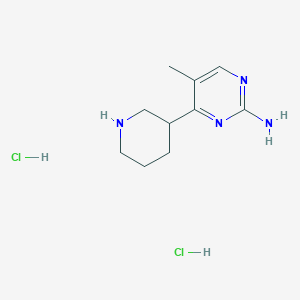

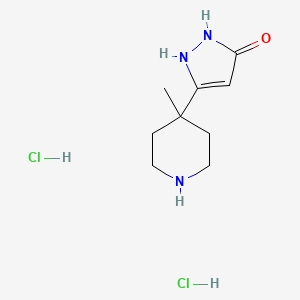

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride](/img/structure/B1402588.png)

![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride](/img/structure/B1402592.png)

![7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride](/img/structure/B1402599.png)

![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride](/img/structure/B1402605.png)

![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402609.png)